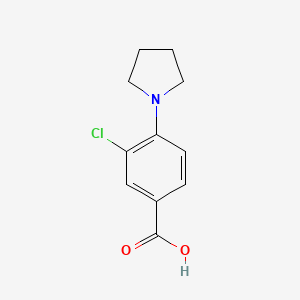

3-Chloro-4-pyrrolidinobenzoic acid

描述

Contextualizing 3-Chloro-4-pyrrolidinobenzoic Acid within Contemporary Medicinal Chemistry

In the quest for novel therapeutics, medicinal chemists often focus on molecular scaffolds that are known to interact with biological targets or can be readily modified to achieve desired pharmacological profiles. This compound emerges as a molecule of interest due to the convergence of two pharmacologically significant structural motifs: a halogenated aromatic carboxylic acid and a saturated nitrogen-containing heterocycle. While direct and extensive research on this compound itself is not widely published, its potential can be inferred from the vast body of work on related structures. Halogenated benzoic acids are recognized as crucial intermediates in the synthesis of a wide array of drugs. google.com The presence of a chlorine atom can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy.

Significance of the Benzoic Acid and Pyrrolidine (B122466) Moiety in Pharmaceutical Research

The benzoic acid framework is a fundamental building block in the pharmaceutical industry. mdpi.com Its derivatives are not only used in the synthesis of active pharmaceutical ingredients but also as preservatives in various formulations due to their antimicrobial properties. wikipedia.org The carboxylic acid group can act as a key interaction point with biological targets, often forming salt bridges or hydrogen bonds. Furthermore, the aromatic ring can be substituted at various positions to modulate activity and specificity. Chloro-substituted benzoic acids, in particular, are versatile precursors in the synthesis of pesticides and non-steroidal anti-inflammatory drugs like diclofenac. mdpi.com

The pyrrolidine ring, a five-membered saturated heterocycle, is another cornerstone of medicinal chemistry. nih.gov Its non-planar, three-dimensional structure allows for a more effective exploration of the pharmacophore space compared to its flat aromatic counterpart, pyrrole. nih.gov This 3D characteristic is crucial for achieving specific and high-affinity interactions with the complex surfaces of proteins. The pyrrolidine scaffold is a component of numerous natural alkaloids and is present in a wide range of approved drugs, including those for treating high blood pressure, Parkinson's disease, and various infections. The synthesis of drugs containing a pyrrolidine ring often involves the introduction of a pre-formed, and frequently chiral, pyrrolidine-containing intermediate to ensure the desired stereochemistry and yield. mdpi.com

The combination of these two moieties in this compound suggests a molecule with the potential to be a versatile intermediate for creating a library of new chemical entities for drug screening. The pyrrolidine group can enhance solubility and provide a vector for further chemical modification, while the chlorinated benzoic acid portion offers a stable and well-understood anchor for biological interaction.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂ClNO₂ |

| Molecular Weight | 225.67 g/mol |

| Appearance | White to off-white solid |

| IUPAC Name | 3-chloro-4-(pyrrolidin-1-yl)benzoic acid |

| CAS Number | 886499-19-6 |

Structure

3D Structure

属性

IUPAC Name |

3-chloro-4-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTYJBKSXOEFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406367 | |

| Record name | 3-chloro-4-pyrrolidin-1-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585517-09-5 | |

| Record name | 3-chloro-4-pyrrolidin-1-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 4 Pyrrolidinobenzoic Acid

Established Synthetic Routes to 3-Chloro-4-pyrrolidinobenzoic Acid

The primary and most established method for the synthesis of this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis for its reliability in forming carbon-nitrogen (C-N) bonds. wikipedia.org The synthetic utility of this method is significant, as it allows for the facile synthesis of aryl amines under conditions that tolerate a wide range of functional groups, a notable improvement over harsher, more traditional methods like nucleophilic aromatic substitution. wikipedia.org

The typical reaction involves the coupling of an aryl halide with pyrrolidine (B122466) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. A common starting material is 3-chloro-4-fluorobenzoic acid, where the fluorine atom is selectively displaced by the pyrrolidine nucleophile due to the higher reactivity of the C-F bond in this specific palladium-catalyzed context compared to the C-Cl bond.

The catalytic cycle is understood to begin with the active Pd(0) species undergoing oxidative addition into the carbon-halogen bond of the aryl halide. youtube.com Following this, the amine coordinates to the palladium center, and subsequent deprotonation by the base forms a palladium-amido complex. The final step is reductive elimination, which yields the desired this compound and regenerates the Pd(0) catalyst, allowing the cycle to continue. youtube.com

Below is a table summarizing typical conditions for this established synthetic route.

| Parameter | Condition | Rationale |

| Aryl Halide | 3-Chloro-4-fluorobenzoic acid | The fluorine atom is the target for nucleophilic displacement by the amine. sigmaaldrich.comnih.gov |

| Amine | Pyrrolidine | The secondary amine that forms the pyrrolidinyl substituent. |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) or a Pd(0) source | Precursor to the active Pd(0) catalyst required for the cross-coupling cycle. libretexts.org |

| Ligand | Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) | Stabilizes the palladium catalyst and facilitates both oxidative addition and reductive elimination steps. wikipedia.orgyoutube.com |

| Base | Sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) | Required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate. libretexts.org |

| Solvent | Toluene (B28343), Dioxane, or THF | Anhydrous, aprotic solvents that are compatible with the reaction components. libretexts.org |

| Temperature | 80-110 °C | Provides the necessary thermal energy to drive the catalytic cycle to completion. |

Novel Approaches in the Synthesis of this compound

While the Buchwald-Hartwig amination is well-established, research continues to yield novel approaches that refine this methodology. These advancements primarily focus on the development of more sophisticated and efficient catalyst systems. semanticscholar.org The evolution of these systems is often described in "generations," with each new generation offering milder reaction conditions, lower catalyst loadings, and a broader substrate scope. wikipedia.org

Recent developments have seen the introduction of highly active, bulky, and electron-rich phosphine ligands that can dramatically improve reaction efficiency. youtube.com Ligands such as XPhos, SPhos, and BrettPhos, developed by the Buchwald group, are designed to enhance the rates of the key steps in the catalytic cycle, particularly the challenging reductive elimination step for some substrates. youtube.com These advanced ligands can form highly active, monoligated palladium complexes that are crucial for efficient catalysis.

Furthermore, novel approaches also explore alternatives to phosphine ligands and even the palladium catalyst itself, although palladium remains dominant. The Hartwig group, for instance, has contributed significantly to the mechanistic understanding and development of non-phosphine ligands and nickel-based alternatives for C-N coupling reactions. youtube.com For the synthesis of compounds like this compound, these novel catalyst systems can lead to higher yields, reduced reaction times, and the ability to use less reactive aryl chlorides more effectively.

Stereoselective Synthesis of this compound and its Enantiomers

The structure of this compound does not inherently possess a chiral center unless the pyrrolidine ring itself is substituted. However, the synthesis of derivatives or analogs often requires stereocontrol. A stereoselective approach to synthesizing analogs of this compound would typically involve the use of a chiral pyrrolidine precursor.

The synthesis of enantiomerically pure substituted pyrrolidines is a well-documented field of research. researchgate.netresearchgate.net One common strategy is to start from a chiral precursor, such as an amino acid, and perform a series of reactions to construct the chiral pyrrolidine ring. researchgate.net For instance, a stereoselective approach for synthesizing a (3R,4S)-3-amino-4-methyl pyrrolidine has been described, which could then be used as the amine component in the Buchwald-Hartwig amination. researchgate.net

Another strategy involves the stereoselective alkylation of chiral pyrrolidin-2-ones. researchgate.net By using a chiral auxiliary on the pyrrolidine ring, it is possible to direct the addition of substituents to specific stereochemical positions. The resulting trans- or cis-disubstituted pyrrolidinone can then be reduced and converted into the desired chiral pyrrolidine, which is then coupled with the 3-chloro-4-halobenzoic acid moiety. researchgate.net This modular approach allows for the preparation of specific enantiomers of more complex analogs of the target compound.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound involves optimizing the established routes to reduce waste, energy consumption, and the use of hazardous materials. The Buchwald-Hartwig amination, being a catalytic reaction, already adheres to the core green principle of catalysis over stoichiometric reagents. libretexts.org

Further "greening" of the synthesis can be achieved in several ways:

Catalyst Efficiency: Developing catalysts that are effective at very low loadings (ppm levels) minimizes the amount of residual heavy metal in the final product and reduces cost and waste.

Solvent Choice: Replacing solvents like dioxane and toluene with more environmentally benign alternatives is a key goal. Research into performing cross-coupling reactions in water or other green solvents is an active area. Sometimes, the addition of water is even found to be beneficial for the reduction of the Pd(II) precatalyst to the active Pd(0) species. libretexts.org

Amine Source: For the synthesis of primary arylamines, novel ammonia (B1221849) equivalents or the direct use of aqueous ammonia have been developed to make the process more atom-economical and avoid protecting group strategies. organic-chemistry.org While this compound is a secondary amine derivative, the principles of using simpler, less hazardous reagents are broadly applicable.

Synthetic Precursors and Intermediates in this compound Production

The successful synthesis of this compound relies on the availability and purity of its key starting materials and the controlled formation of reaction intermediates.

Synthetic Precursors: The most critical precursors are the substituted benzoic acid and the amine.

| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 3-Chloro-4-fluorobenzoic acid | C₇H₄ClFO₂ | 174.56 | The aryl halide partner in the C-N cross-coupling reaction. sigmaaldrich.comchemeo.com |

| Pyrrolidine | C₄H₉N | 71.12 | The amine nucleophile that displaces the halide on the aromatic ring. |

| 3,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | An alternative aryl halide precursor. |

| 3-Chloro-4-fluorophenol | C₆H₄ClFO | 146.55 | Can be used in multi-step syntheses to build the required benzoic acid structure. sigmaaldrich.com |

Reaction Intermediates: The Buchwald-Hartwig amination proceeds through a series of well-characterized palladium-based intermediates. While typically not isolated, their transient formation is essential for the catalytic cycle.

Pd(0)L₂ Complex: The active catalyst, often formed in situ from a Pd(II) precatalyst. It initiates the cycle by reacting with the aryl halide.

Aryl-Pd(II)-Halide Complex (Ar-Pd(L)₂-X): Formed via oxidative addition of the Pd(0) complex into the carbon-halogen bond of the benzoic acid derivative.

Aryl-Pd(II)-Amido Complex (Ar-Pd(L)-NR₂): Formed after the amine coordinates to the palladium center and is subsequently deprotonated by a base. This is a key intermediate prior to the final bond formation.

Reductive Elimination Product: The final step where the C-N bond is formed, releasing the this compound product and regenerating the Pd(0) catalyst. youtube.com

Structure Activity Relationship Sar Studies of 3 Chloro 4 Pyrrolidinobenzoic Acid

Elucidating the Role of the Chloro Substituent in Biological Activity

The specific placement of the chlorine atom at the 3-position is not arbitrary. This positioning can modulate the molecule's lipophilicity, which is a key factor in its ability to cross cell membranes and access its site of action. Furthermore, the chloro group can engage in specific interactions, such as halogen bonding, with receptor sites, potentially enhancing binding affinity and potency. Studies on related compounds have shown that the introduction of a chloro group can sometimes lead to a significant increase in activity, while in other cases, it may diminish or abolish it, underscoring the context-dependent nature of this substituent's effect. researchgate.net

Impact of the Pyrrolidine (B122466) Ring on Pharmacological Profiles

The pyrrolidine ring, a five-membered saturated heterocycle, imparts significant three-dimensionality to the otherwise planar benzoic acid structure. This non-planar feature is often crucial for optimal interaction with the typically complex and chiral binding pockets of biological macromolecules. The pyrrolidine scaffold is a versatile element in drug discovery, valued for its ability to explore pharmacophore space effectively due to its sp3-hybridized carbons. drughunter.com

The stereochemistry of the pyrrolidine ring, if substituted, and its puckering conformation can have a profound impact on the pharmacological profile. Different stereoisomers can exhibit vastly different biological activities due to their unique spatial arrangements, which dictate how they fit into a binding site. drughunter.com Moreover, the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, further anchoring the molecule to its target. Modifications to the pyrrolidine ring, such as the introduction of substituents, can fine-tune the compound's properties, including its basicity and ability to form specific interactions.

Contributions of the Carboxylic Acid Functionality to Molecular Interactions

The carboxylic acid group is a cornerstone of the molecular structure of 3-Chloro-4-pyrrolidinobenzoic acid, serving as a primary point of interaction with biological targets. As a weak acid, it can exist in both its protonated and deprotonated (carboxylate) forms at physiological pH. The carboxylate form is negatively charged and can form strong ionic interactions or hydrogen bonds with positively charged residues, such as arginine or lysine, within a receptor's binding site.

Comparative SAR Analysis with Related Benzoic Acid Derivatives

To fully appreciate the unique contributions of each functional group in this compound, a comparative analysis with related benzoic acid derivatives is insightful. For instance, comparing its activity to the parent 4-pyrrolidinobenzoic acid would directly reveal the impact of the 3-chloro substituent. Similarly, comparing it to 3-chloro-4-aminobenzoic acid, where the pyrrolidine ring is replaced by a simple amino group, would underscore the significance of the cyclic amine structure.

The following table provides a hypothetical framework for such a comparative analysis, illustrating how systematic modifications can elucidate the role of each component.

| Compound | Modification from this compound | Expected Impact on Activity |

| 4-Pyrrolidinobenzoic acid | Removal of the 3-chloro substituent | Altered lipophilicity and electronic properties, potentially reduced binding affinity if halogen bonding is critical. |

| 3-Chloro-4-aminobenzoic acid | Replacement of the pyrrolidine ring with an amino group | Loss of three-dimensionality and specific steric interactions, likely leading to a significant change in the pharmacological profile. |

| 3-Chloro-4-pyrrolidinobenzamide | Replacement of the carboxylic acid with an amide | Reduced acidity and altered hydrogen bonding capacity, potentially leading to different target interactions and pharmacokinetic properties. |

This table is for illustrative purposes to demonstrate the principles of comparative SAR analysis.

Through such systematic comparisons, medicinal chemists can build a comprehensive understanding of the SAR of this compound, paving the way for the rational design of new and improved therapeutic agents.

Biological Activity and Pharmacological Investigations of 3 Chloro 4 Pyrrolidinobenzoic Acid

In Vitro Assessments of 3-Chloro-4-pyrrolidinobenzoic Acid's Biological Effects

A thorough search of scientific databases and chemical literature did not yield any specific studies detailing the in vitro biological effects of this compound. The following subsections represent standard assays in drug discovery that have not yet been reported for this compound.

Cellular Assays for Target Engagement

There are no available reports of cellular assays being conducted to determine the target engagement of this compound. Such studies would be essential to identify the molecular targets within a cell with which the compound might interact to elicit a biological response.

Enzymatic Inhibition and Activation Studies

No data has been published regarding the ability of this compound to inhibit or activate any specific enzymes. While related chlorinated compounds have been investigated as enzyme inhibitors, this specific molecule has not been the subject of such studies.

Receptor Binding Profiling and Ligand-Target Interactions

Information on the receptor binding profile of this compound is not present in the current scientific literature. Receptor binding assays are crucial for understanding the potential pharmacological mechanisms of a compound, and the absence of this data means its potential interactions with physiological receptors are unknown.

In Vivo Pharmacological Evaluation of this compound

Consistent with the lack of in vitro data, there are no published in vivo studies on the pharmacological effects of this compound.

Preclinical Models for Efficacy Determination

No preclinical studies using animal models to determine the efficacy of this compound for any potential therapeutic indication have been reported.

Pharmacokinetic and Pharmacodynamic Characterization

The pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and pharmacodynamic effects of this compound have not been characterized in any in vivo system.

Mechanisms of Action of this compound

A comprehensive search for the mechanisms of action of this compound did not yield any specific information. The scientific literature currently lacks studies that have investigated how this compound may exert any biological effects.

There is currently no published research identifying any molecular pathways that are modulated by this compound.

Similarly, an exhaustive review of scientific databases found no evidence of studies investigating the influence of this compound on any cellular signaling cascades.

Detailed Research Findings

As no specific research findings on the biological activity or pharmacological investigations of this compound are available, a data table of such findings cannot be generated.

Applications of 3 Chloro 4 Pyrrolidinobenzoic Acid in Drug Discovery and Development

3-Chloro-4-pyrrolidinobenzoic Acid as a Scaffold for Novel Therapeutic Agents

The concept of a molecular scaffold is central to modern medicinal chemistry, where a core structure is chemically modified to create a library of compounds with diverse biological activities. The this compound structure possesses key features that make it an intriguing, albeit underexplored, scaffold for developing new therapeutic agents. Its substituted benzoic acid portion can mimic endogenous molecules and participate in crucial binding interactions such as hydrogen bonds and pi-stacking. The pyrrolidine (B122466) ring, a common motif in natural products and synthetic drugs, provides a three-dimensional structure that can be tailored to fit into specific protein binding pockets.

For instance, the related scaffold, 3-chloro-4-hydroxyphenylacetic acid, has been utilized to generate a library of amide derivatives for biological screening. nih.gov This demonstrates a strategy where the carboxylic acid group of a similar molecule is used as a handle for diversification. Similarly, complex spiro-pyrrolidine structures incorporating a chloro-substituted phenyl ring have yielded potent inhibitors of the Murine Double Minute 2 (MDM2) protein, a key target in cancer therapy. nih.gov These examples highlight the potential of the this compound core to serve as a foundational structure for generating novel drug candidates across various therapeutic areas.

Derivatization Strategies for Enhanced Bioactivity of this compound

Derivatization is a critical process for optimizing a lead compound's biological activity, selectivity, and pharmacokinetic properties. For a scaffold like this compound, several derivatization strategies can be envisioned based on its functional groups.

Amide and Ester Formation: The carboxylic acid group is a prime site for modification. Conversion to a diverse library of amides or esters can explore new binding interactions and modulate properties like cell permeability. A study on 3-chloro-4-hydroxyphenylacetic acid employed a solvent-free aminolysis procedure to react the scaffold with a series of primary amines, successfully generating a 20-membered amide library. nih.gov

Modification of the Pyrrolidine Ring: The secondary amine of the pyrrolidine ring is another key site for derivatization. N-alkylation or N-acylation can introduce various substituents to probe the steric and electronic requirements of a biological target.

Aromatic Ring Substitution: While the chlorine atom is a fixed feature, further substitution on the benzoic acid ring could be explored, although this would represent a more fundamental change to the scaffold.

Cyclocondensation Reactions: The functional groups on the scaffold can be used in cyclocondensation reactions to build more complex heterocyclic systems. For example, related chloro-acetylated compounds have been used as precursors to synthesize biologically active azetidin-2-ones. medchemexpress.comnih.gov

These strategies allow for the systematic exploration of the chemical space around the core scaffold, aiming to enhance target affinity and confer drug-like properties.

Computational Approaches in the Rational Design of this compound Analogs

Computational chemistry offers powerful tools for the rational design of new drug candidates, helping to prioritize synthetic efforts and reduce costs. For a scaffold like this compound, several in silico techniques could be applied.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the chemical structure of compounds with their biological activity. For pyrrolidine derivatives, 3D-QSAR models have been developed to understand the chemical-biological interactions governing their activity as neuraminidase inhibitors. nih.gov These models have shown that electrostatic factors and hydrogen bonding are highly contributory to inhibitory activity. nih.gov Such an approach could be used to predict the activity of novel this compound analogs and guide the design of more potent compounds.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. Docking studies on pyrrolidine derivatives have identified key amino acid residues and interaction types, such as hydrogen bonds and hydrophobic π-π stacking, that are crucial for binding to enzymes like α-mannosidase and neuraminidase. nih.govnih.gov For analogs of this compound, docking could elucidate binding modes within a target active site, guiding the design of derivatives with improved affinity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. This approach has been successfully used for pyrrolidine derivatives, and the resulting models support findings from docking and QSAR studies. nih.gov A pharmacophore model based on an active analog of this compound could be used to screen virtual libraries for new potential hits.

These computational methods provide a framework for understanding the structure-activity relationships of this class of compounds and for the rational design of new, optimized therapeutic agents.

Therapeutic Areas of Interest for this compound and its Derivatives

Based on the biological activities reported for structurally similar compounds, derivatives of this compound could be investigated for a range of therapeutic applications.

Anticancer: The presence of a chloro-substituted phenyl group is a feature in some anticancer agents. A complex spirooxindole-pyrrolidine compound with a chloro-phenyl moiety is a potent MDM2 inhibitor in clinical development for cancer treatment. nih.gov Furthermore, analogs of the related scaffold 3-chloro-4-hydroxyphenylacetic acid have been shown to reduce the lipid content of prostate cancer cells. nih.gov

Antimicrobial: Several studies have reported the antimicrobial properties of compounds containing a 3-chloro-substituted aromatic ring. Pyrazole derivatives with a chlorophenyl group have shown promising antifungal activity against pathogenic fungi and antitubercular activity against Mycobacterium tuberculosis. nih.gov Additionally, newly synthesized azetidinones from related structures have been evaluated for their antibacterial and antifungal activities. medchemexpress.com

Antiviral: The pyrrolidine ring is a core component of several successful antiviral drugs. Research into pyrrolidine derivatives has identified potent inhibitors of influenza neuraminidase. nih.gov

Antiparasitic: A screening library derived from 3-chloro-4-hydroxyphenylacetic acid was evaluated for activity against Trypanosoma brucei brucei and Plasmodium falciparum, the parasites responsible for sleeping sickness and malaria, respectively. nih.gov

The diverse biological activities associated with its structural motifs suggest that this compound and its derivatives represent a promising, yet underexplored, area for drug discovery.

Future Directions and Research Gaps for 3 Chloro 4 Pyrrolidinobenzoic Acid

Exploration of Undiscovered Biological Activities

The pyrrolidine (B122466) ring and the substituted benzoic acid core are scaffolds of significant interest in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.govnih.gov However, the specific biological profile of 3-Chloro-4-pyrrolidinobenzoic acid remains largely uncharted territory. Future research should, therefore, prioritize a broad-based pharmacological screening to identify any potential therapeutic applications.

A logical starting point would be to investigate activities associated with structurally related compounds. For instance, derivatives of 4-(pyrrolidinyl)methoxybenzoic acid have been identified as potent and orally active antagonists of Very Late Antigen-4 (VLA-4), a key mediator in inflammatory processes, suggesting a potential role in treating conditions like asthma. nih.gov Similarly, certain 4-benzylpyrrolidine-3-carboxylic acid derivatives act as agonists at peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and could be relevant for type 2 diabetes. nih.gov

Furthermore, the pyrrolidine moiety is a common feature in compounds targeting the central nervous system, including those that interact with biogenic amine transporters. nih.gov Screening for activity at dopamine, norepinephrine, and serotonin (B10506) transporters could uncover potential applications in neurological and psychiatric disorders. The structural similarity to 3-chloro-4-hydroxyphenylacetic acid, a fungal metabolite that has been used to generate screening libraries, also suggests that assays for cytotoxicity against cancer cell lines and antiparasitic activity could be fruitful avenues of investigation. qut.edu.aumdpi.com

Table 1: Potential Areas for Biological Screening of this compound

| Therapeutic Area | Potential Molecular Target | Rationale based on Related Compounds |

| Inflammatory Diseases | Very Late Antigen-4 (VLA-4) | 4-(Pyrrolidinyl)methoxybenzoic acid derivatives are VLA-4 antagonists. nih.gov |

| Metabolic Disorders | Peroxisome Proliferator-Activated Receptors (PPARs) | 4-Benzylpyrrolidine-3-carboxylic acid derivatives are PPAR agonists. nih.gov |

| Neurological Disorders | Biogenic Amine Transporters (DAT, NET, SERT) | The pyrrolidine scaffold is common in CNS-active compounds. nih.gov |

| Oncology | Various (e.g., cytotoxicity screens) | Libraries based on 3-chloro-4-hydroxyphenylacetic acid have been screened for anticancer activity. qut.edu.au |

| Infectious Diseases | Various (e.g., antiparasitic screens) | Libraries based on 3-chloro-4-hydroxyphenylacetic acid have been screened for antiparasitic activity. qut.edu.au |

Advanced Synthetic Methodologies for Scalable Production

While this compound is commercially available from several suppliers, the development of a robust and scalable synthetic route is crucial for enabling extensive research and potential future commercialization. Currently, detailed procedures for its large-scale synthesis are not widely published. Future research should focus on developing efficient, cost-effective, and environmentally friendly synthetic strategies.

Potential synthetic routes could be adapted from methodologies used for structurally similar compounds. For example, the synthesis of related chloro-substituted benzoic acids often involves multi-step processes starting from commercially available precursors like 3-nitro-4-chlorobenzoic acid. google.comgoogle.com The key step would be the introduction of the pyrrolidine ring. This is typically achieved through a nucleophilic aromatic substitution reaction where pyrrolidine displaces a suitable leaving group, such as a halogen, on the benzene (B151609) ring.

The development of an optimized synthesis would likely involve a systematic investigation of reaction conditions, including the choice of solvent, base, and catalyst, to maximize yield and purity while minimizing reaction time and cost. Furthermore, modern synthetic techniques, such as flow chemistry or microwave-assisted synthesis, could be explored to enhance efficiency and scalability.

Table 2: Potential Synthetic Strategies for this compound

| Starting Material | Key Transformation | Potential Advantages |

| 3-Nitro-4-chlorobenzoic Acid | Nucleophilic aromatic substitution with pyrrolidine, followed by reduction of the nitro group. | Readily available starting material. google.comgoogle.com |

| 3,4-Dichlorobenzoic Acid | Selective nucleophilic aromatic substitution with pyrrolidine. | Potentially a more direct route. |

| 4-Fluoro-3-chlorobenzoic Acid | Nucleophilic aromatic substitution with pyrrolidine. | Fluorine is often a good leaving group in such reactions. |

Clinical Translation Potential of this compound-based Compounds

The journey from a biologically active compound to a clinically approved drug is long and fraught with challenges. For any derivatives of this compound that demonstrate promising biological activity, a thorough investigation of their drug-like properties will be essential. This includes assessing their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their toxicological properties.

A key aspect of this will be to establish a clear structure-activity relationship (SAR). nih.gov By synthesizing and testing a library of analogs with systematic modifications to the this compound scaffold, researchers can identify the structural features that are critical for potency and selectivity. This process can also be used to optimize the physicochemical properties of the compounds to improve their pharmacokinetic behavior.

The pyrrolidine ring, in particular, offers significant opportunities for chemical modification to fine-tune the properties of the molecule. The stereochemistry of the pyrrolidine ring can also play a crucial role in biological activity and should be a key focus of investigation. nih.gov

Integration of Omics Technologies in this compound Research

Modern "omics" technologies, including genomics, proteomics, and metabolomics, offer powerful tools for elucidating the mechanism of action of novel compounds and for identifying biomarkers of their activity. Should this compound or its derivatives show significant biological effects, the integration of these technologies into the research program would be highly beneficial.

For example, if the compound exhibits anticancer activity, proteomics could be used to identify the proteins that are differentially expressed in cancer cells upon treatment. This could reveal the molecular pathways that are perturbed by the compound and help to identify its direct molecular target. Similarly, metabolomics could be used to analyze the changes in the cellular metabolome, providing further insights into the compound's mechanism of action.

Furthermore, if a specific molecular target is identified, genomics could be used to investigate how genetic variations in the target protein might influence a patient's response to the drug. This could pave the way for a personalized medicine approach, where treatment is tailored to the individual's genetic makeup.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。